An In-depth Technical Guide on the Physicochemical Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
An In-depth Technical Guide on the Physicochemical Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, also known by its systematic name 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, is an aromatic dialdehyde. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization. The information compiled is intended to support research and development activities, particularly in the fields of medicinal chemistry, materials science, and analytical chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is presented below. The data has been compiled from various sources, and where experimental values are not available, predicted data is provided.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₄ | |
| Molecular Weight | 284.30 g/mol | [1] |
| CAS Number | 17954-12-0 | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | [2] |
| Solubility | Not available | |
| Appearance | Light yellow pillar crystals | [1] |
Synthesis
The synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde typically involves the Williamson ether synthesis. A general experimental protocol, adapted from the literature, is described below.[1]
Experimental Protocol: Synthesis of 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde
Materials:
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Salicylaldehyde
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1,3-Dibromopropane
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Anhydrous Potassium Carbonate (K₂CO₃)
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Solvent (e.g., Acetone or Dimethylformamide)
Procedure:
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Salicylaldehyde is dissolved in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Anhydrous potassium carbonate is added to the solution. The amount of potassium carbonate is typically in molar excess to the salicylaldehyde to act as a base.
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The mixture is heated, and 1,3-dibromopropane is added dropwise to the reaction mixture.
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The reaction mixture is then refluxed for a specified period, typically several hours, while being stirred.
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After the reaction is complete, the mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The resulting residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated.
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The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde.
Spectral Data
Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde shows characteristic absorption bands for the functional groups present in the molecule. A representative diagram of the FT-IR spectrum is available in the literature, which can be used for the identification of the compound.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectroscopy has been used to study the complexation of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde with metal ions. In a 1:1 DMF:water mixture, the compound exhibits an absorption peak at 327 nm.[4] This property is particularly relevant for its application as an ionophore in chemical sensors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features:
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Aldehyde protons (-CHO): A singlet in the region of δ 9.5-10.5 ppm.
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Aromatic protons: Multiple signals in the aromatic region (δ 6.5-8.0 ppm), showing coupling patterns consistent with ortho-substituted benzene rings.
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Propoxy chain protons (-O-CH₂-CH₂-CH₂-O-): Signals corresponding to the methylene groups of the propoxy bridge, likely in the region of δ 2.0-4.5 ppm. The terminal methylene groups adjacent to the oxygen atoms would be expected to be further downfield than the central methylene group.
Expected ¹³C NMR Spectral Features:
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Aldehyde carbonyl carbon (-CHO): A signal in the downfield region, typically around δ 190 ppm.
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Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
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Propoxy chain carbons (-O-CH₂-CH₂-CH₂-O-): Signals for the methylene carbons of the propoxy bridge, expected in the range of δ 20-70 ppm.
Mass Spectrometry (MS)
Experimental mass spectrometry data for 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde is not widely reported. The fragmentation pattern upon ionization would be expected to involve cleavage of the ether linkages and loss of the formyl groups.
Applications
The structure of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde, with its two aldehyde functionalities and the flexible propoxy linker, makes it an interesting candidate for various applications. It has been investigated as an ionophore for the selective detection of lead (II) ions in polymeric membrane electrodes.[5] The aldehyde groups can also be utilized for the synthesis of more complex molecules, such as Schiff bases and macrocycles, which have applications in coordination chemistry and materials science.
Signaling Pathways
Currently, there is no available information in the scientific literature linking 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde to any specific biological signaling pathways. Its primary area of research appears to be in chemical synthesis and analytical applications rather than pharmacology or drug development.
